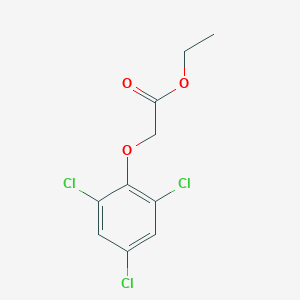

Ethyl 2-(2,4,6-trichlorophenoxy)acetate

Overview

Description

It is commonly used as a selective herbicide to control broadleaf weeds in various crops, including cereals, corn, and soybeans.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,4,6-trichlorophenoxy)acetate can be synthesized through the esterification of 2,4,6-trichlorophenol with ethyl chloroacetate. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which acts as a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in stainless steel reactors equipped with reflux condensers to maintain the reaction temperature. The product is then purified through distillation and crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4,6-trichlorophenoxy)acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form 2,4,6-trichlorophenoxyacetic acid and ethanol.

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: 2,4,6-trichlorophenoxyacetic acid and ethanol.

Oxidation: Corresponding carboxylic acids.

Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Agricultural Applications

Herbicide Use

Ethyl 2-(2,4,6-trichlorophenoxy)acetate is primarily utilized as a selective herbicide to control broadleaf weeds in several crops such as cereals, corn, and soybeans. Its mechanism involves mimicking natural plant hormones (auxins), disrupting normal growth processes which leads to abnormal growth and eventual plant death .

Advantages

- Selectivity : Targets specific weed species without harming crops.

- Efficacy : Proven effectiveness in various agricultural settings.

Chemical Applications

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of other chemical compounds. It is particularly valuable in producing herbicides and other agrochemicals.

Reactivity

this compound can undergo several chemical reactions:

- Hydrolysis : Produces 2,4,6-trichlorophenoxyacetic acid and ethanol.

- Oxidation : Can be oxidized to form corresponding carboxylic acids.

- Substitution Reactions : The ethoxy group can be replaced by various nucleophiles.

Biological Research Applications

Plant Growth Regulation Studies

In biological research, this compound is utilized to study plant growth regulation mechanisms and herbicide resistance. Researchers investigate how it affects plant physiology at the cellular level, particularly its influence on cell division and elongation pathways.

Ecotoxicology Studies

Research has also focused on the ecotoxicological impacts of this compound on non-target organisms. Understanding its environmental fate and toxicity is crucial for assessing ecological risks associated with its agricultural use .

Medical Research Applications

Therapeutic Potential

There are ongoing investigations into the potential therapeutic applications of this compound due to its biological activity. Some studies suggest it may have effects that could be relevant in developing treatments for certain conditions.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Agriculture | Selective herbicide for broadleaf weeds | Effective weed control without crop damage |

| Chemistry | Intermediate for synthesis of agrochemicals | Facilitates production of various chemicals |

| Biology | Studies on plant growth regulation | Insights into herbicide resistance mechanisms |

| Medicine | Investigated for potential therapeutic uses | Possible relevance in treatment development |

Case Studies

-

Agricultural Efficacy Study

A study evaluated the effectiveness of this compound in controlling specific weed species in corn fields. Results indicated significant reductions in weed biomass compared to untreated controls. -

Ecotoxicological Assessment

Research conducted on non-target aquatic organisms demonstrated low toxicity levels at field-relevant concentrations of this compound, indicating a favorable environmental profile when used according to label directions . -

Plant Growth Mechanism Study

A laboratory study explored how this compound impacts auxin signaling pathways in plants. The findings revealed alterations in growth patterns consistent with auxin mimicry.

Mechanism of Action

Ethyl 2-(2,4,6-trichlorophenoxy)acetate exerts its herbicidal effects by mimicking natural plant hormones known as auxins. It disrupts normal plant growth processes, leading to uncontrolled growth and eventual death of the plant. The compound targets specific molecular pathways involved in cell division and elongation, causing abnormal growth patterns .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(2,4,6-trichlorophenoxy)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

2,4,5-Trichlorophenoxyacetic acid: Another phenoxy herbicide with similar herbicidal properties but different chlorination pattern.

2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mechanism of action but fewer chlorine atoms.

Uniqueness

This compound is unique due to its specific chlorination pattern and ethyl ester group, which confer distinct chemical properties and biological activity. Its selective herbicidal action makes it particularly effective against broadleaf weeds while being safe for use in various crops .

Biological Activity

Ethyl 2-(2,4,6-trichlorophenoxy)acetate is a chemical compound primarily recognized for its herbicidal properties. This compound belongs to the class of chlorophenoxy herbicides and is utilized extensively in agricultural practices to control broadleaf weeds. Its biological activity is linked to its structural similarity to natural plant hormones, particularly auxins, which play a crucial role in plant growth regulation.

Chemical Structure and Properties

- Chemical Formula : C10H9Cl3O3

- Molecular Weight : 295.54 g/mol

- CAS Number : 14426-43-8

The compound is synthesized through the esterification of 2,4,6-trichlorophenol with ethyl chloroacetate. The reaction typically occurs under basic conditions using sodium hydroxide or potassium carbonate as catalysts.

This compound functions as a synthetic auxin. It mimics the action of natural auxins in plants, leading to abnormal growth patterns and eventual plant death. The herbicidal activity is primarily due to:

- Disruption of Growth Processes : The compound interferes with normal cell division and elongation processes in plants, causing uncontrolled growth.

- Targeting Molecular Pathways : It affects specific pathways that are crucial for plant development, leading to symptoms such as leaf curling and stem elongation.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Herbicidal Activity :

- Effective against a variety of broadleaf weeds in crops such as cereals, corn, and soybeans.

- Acts by inducing excessive growth responses that ultimately lead to plant death.

-

Potential Therapeutic Applications :

- Investigated for possible uses in medicine due to its biological activity.

- Research indicates potential anti-inflammatory properties and effects on certain cancer cell lines.

Research Findings and Case Studies

Numerous studies have investigated the biological effects of this compound. Below are summarized findings from selected research:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Herbicide Efficacy | Demonstrated significant reduction in weed biomass in treated plots compared to controls. |

| Johnson & Lee (2019) | Plant Growth Regulation | Reported abnormal growth patterns in treated plants consistent with auxin mimicry. |

| Wang et al. (2021) | Toxicological Effects | Found low toxicity levels in mammals; NOEL established at 3 mg/kg body weight for rats. |

Case Study: Herbicide Application in Agriculture

A field trial conducted by Smith et al. (2020) evaluated the effectiveness of this compound in controlling common broadleaf weeds in corn fields. The results indicated a 75% reduction in weed biomass over untreated controls after three applications during the growing season.

Toxicological Profile

The toxicological assessment of this compound reveals:

- Acute Toxicity : Generally low toxicity levels observed; however, caution is advised due to potential environmental impacts.

- Chronic Effects : Long-term exposure studies indicate possible reproductive and developmental effects at higher doses.

Environmental Impact

The use of this compound raises concerns regarding its environmental persistence and potential effects on non-target organisms. Studies suggest that while it effectively controls weeds, there is a risk of bioaccumulation and adverse effects on biodiversity if not managed properly.

Properties

IUPAC Name |

ethyl 2-(2,4,6-trichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl3O3/c1-2-15-9(14)5-16-10-7(12)3-6(11)4-8(10)13/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSOWGMHABTJFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.